molecular formula C13H8N2O2 B1587191 1,10-phenanthroline-5-carboxylic Acid CAS No. 630067-06-0

1,10-phenanthroline-5-carboxylic Acid

Cat. No. B1587191
M. Wt: 224.21 g/mol
InChI Key: UCJSMIWAXWPDOJ-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-5-carboxylic acid is a compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is a ligand that binds to the active site of the enzyme neuraminidase, which is an enzyme that degrades sialic acid . This compound forms a ruthenium complex with dopamine and has been shown to have cytotoxic effects on cancer cells in vitro .


Synthesis Analysis

Water-soluble ligands based on a 1,10-phenanthroline core are relatively poorly studied compounds. Developing efficient and convenient syntheses of them would result in new interesting applications because of the importance of 1,10-phenanthrolines . In this manuscript, novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions are described .


Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline-5-carboxylic acid is characterized by a 1,10-phenanthroline core with a carboxylic acid group attached at the 5-position . The average mass of the molecule is 224.215 Da and the monoisotopic mass is 224.058578 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,10-phenanthroline-5-carboxylic acid include a molecular formula of C13H8N2O2, an average mass of 224.215 Da, and a monoisotopic mass of 224.058578 Da . The compound is a solid at room temperature .

Scientific Research Applications

Metal Complex Synthesis and Characterization

Research has shown that 1,10-phenanthroline derivatives are pivotal in synthesizing metal complexes, contributing to advancements in coordination chemistry. For example, the synthesis and characterization of metal complexes using 1,10-phenanthroline-2,9-dicarboxylic acid demonstrate its utility in forming novel structures with significant properties. These complexes have been studied for their potential applications in various fields, including catalysis and materials science (Moghimi et al., 2003).

Electrochemical Applications

1,10-Phenanthroline derivatives have been employed in electrochemical applications, such as sensors for detecting metal ions and other analytes. A study on the electrochemical behavior of 1,10-phenanthroline on carbon nanotube surfaces showcases its role in developing sensitive detection methods for copper ions and hydrogen peroxide, highlighting its importance in environmental monitoring and healthcare (Gayathri & Kumar, 2014).

Ligand Design for Enhanced Metal Ion Selectivity

The design of ligands using 1,10-phenanthroline-2,9-dicarboxylic acid has contributed to the creation of complexes with enhanced thermodynamic stability and selectivity towards specific metal ions. Such developments are crucial for applications ranging from environmental remediation to the design of new therapeutic agents (Melton et al., 2006).

Photoluminescent Materials and Sensors

The structural modification of 1,10-phenanthroline-5-carboxylic acid derivatives has been instrumental in developing luminescent materials and sensors. These compounds, particularly when incorporated into transition metal complexes, have shown significant potential in creating responsive materials for sensing applications, including pH sensors, which are vital in various analytical and bioanalytical contexts (Higgins et al., 2005).

Supramolecular Chemistry and Crystal Engineering

1,10-Phenanthroline derivatives have also found applications in supramolecular chemistry and crystal engineering, where they serve as building blocks for constructing complex structures with unique properties. Studies have shown that these compounds can form the basis for intricate crystal structures offering potential utility in materials science and nanotechnology (Smith et al., 2009).

Safety And Hazards

The safety data sheet for 1,10-phenanthroline-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other exposed areas thoroughly after handling, and use personal protective equipment as required .

Future Directions

The future directions for the study and application of 1,10-phenanthroline-5-carboxylic acid are promising. Given its ability to bind to the active site of the enzyme neuraminidase and its cytotoxic effects on cancer cells in vitro, this compound could potentially be used in the development of new therapeutic strategies . Additionally, the development of efficient and convenient syntheses of water-soluble ligands based on a 1,10-phenanthroline core could lead to new interesting applications .

properties

IUPAC Name

1,10-phenanthroline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSMIWAXWPDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392542
Record name 1,10-phenanthroline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,10-phenanthroline-5-carboxylic Acid

CAS RN

630067-06-0
Record name 1,10-phenanthroline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Y Thathong, K Wongkhan, R Jitchati - Advanced Materials …, 2013 - Trans Tech Publ
We report the synthetic route of two ruthenium dye-sensitizers; namely, Ru(4,4-dicarboxylic-2,2-bipyridine)(1,10-phenanthroline)(NCS) 2 (6) and Ru(4,4-dicarboxylic-2,2-…
Number of citations: 1 www.scientific.net
BX Vuong - Tạp chí Khoa học, 2016 - journal.hcmue.edu.vn
A novel Ru (II) complex has been successfully synthesized. Firstly, the new synthetic ligands composing an anchor 1, 10-phenanthroline-5-carboxylic acid (compound D) and an …
Number of citations: 0 journal.hcmue.edu.vn
BX Vuong - Vietnam Journal of Chemistry, 2017 - vjs.ac.vn
A novel Ru (II) complex composed of Ruthenium and 3 ligands has been successfully synthesized. The ligands are firstly synthesized; the ligand 1, 10-phenanthroline-5-carboxylic acid (…
Number of citations: 2 vjs.ac.vn
K Laws, G Bineva‐Todd, A Eskandari, C Lu… - Angewandte …, 2018 - Wiley Online Library
The breast cancer stem cell (CSC) and bulk breast cancer cell potency of a series of metallopeptides containing dichloro(1,10‐phenanthroline)copper(II) and various organelle‐…
Number of citations: 97 onlinelibrary.wiley.com
Y Chu, L Gu, X Ju, H Du, J Zhao, K Qu - Catalysts, 2018 - mdpi.com
A composite catalyst was obtained by covalently linking G4-NH 2 dendrimers and 1,10-phenanthroline-5-carboxylic acid on the surface of carbon powder, and the composite was …
Number of citations: 13 www.mdpi.com
JE Nycz, J Wantulok, R Sokolova, L Pajchel… - Molecules, 2019 - mdpi.com
New approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their corresponding 9H-carbazol-9-yl-, 10H-phenothiazin-10-yl- and pyrrolidin-1-yl derivatives were …
Number of citations: 12 www.mdpi.com
N Lange - 2016 - opus4.kobv.de
Copper(II)phenanthroline complexes intercalate into DNA and induce DNA cleavage. Here, we investigate the nuclease activity of copper(II)phenanthroline complexes on Silicon nitride …
Number of citations: 0 opus4.kobv.de
C Wu, KJ Wu, JB Liu, XM Zhou, CH Leung… - Chemical …, 2019 - pubs.rsc.org
We have designed for the first time a dual-functional luminescent probe and inhibitor of neuraminidase (NA), a key influenza target. The lead iridium(III) complex exhibited enhanced …
Number of citations: 38 pubs.rsc.org
HD Batey, AC Whitwood, AK Duhme-Klair - Inorganic chemistry, 2007 - ACS Publications
The new heteroditopic ligand 2,3-dihydroxy-N-(1,10-phenanthroline-5-yl)benzamide (H 2 -L 3 ) was synthesized and coordinated to [Ru(bpy) 2 (phen)] 2+ - and [ReBr(CO) 3 (phen)]-…
Number of citations: 56 pubs.acs.org
A Grandin - 2009 - diva-portal.org
Electric current is known to flow through the π-bonds in oligothiophenes. In order to use them as molecular wires it is important to use a technique where the potential gradients can be …
Number of citations: 0 www.diva-portal.org

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